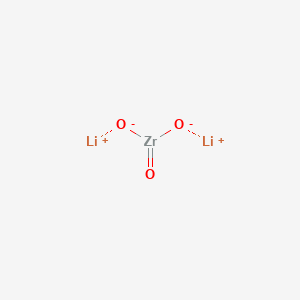

dilithium;dioxido(oxo)zirconium

Description

Contextualization within Modern Inorganic and Materials Chemistry Research

In the landscape of modern inorganic and materials chemistry, lithium zirconate is a subject of significant interest. It is recognized for its potential applications in diverse fields, including as a solid-state lithium-ion battery component, a sorbent for carbon dioxide capture, and in nuclear reactors. researchgate.net The material's good structural stability and high lithium diffusion coefficients make it a particularly attractive anode material for lithium-ion batteries. jmaterenvironsci.com Furthermore, its ability to coat other electrode materials without disrupting their intrinsic structures enhances its utility in energy storage systems. jmaterenvironsci.com

Evolution of Research Trajectories for Dilithium;Dioxido(oxo)zirconium

The research trajectory for this compound has evolved from fundamental synthesis and characterization to sophisticated applications. Initially, studies focused on its preparation via solid-state reactions of lithium carbonate (Li₂CO₃) with zirconia (ZrO₂). researchgate.net Over time, research has expanded to explore its potential in various applications. A significant area of investigation has been its use as a sorbent for CO₂ capture, with studies demonstrating that among lithium zirconates, Li₂ZrO₃ is the most effective. nih.govrsc.orgresearchgate.net Another major research direction is its application in lithium-ion batteries, where it has been used as a coating for cathode materials to improve their cycling stability and performance. acs.orgacs.org

Fundamental Academic Significance of this compound in Advanced Chemical Synthesis

The academic significance of this compound lies in its role as a model system for studying solid-state reactions and defect chemistry. The synthesis of Li₂ZrO₃ itself, typically through a solid-state reaction, provides a platform for investigating reaction kinetics and mechanisms. researchgate.net Furthermore, its application as a coating material in lithium-ion batteries has spurred research into interfacial engineering and the impact of surface modifications on electrochemical performance. acs.org The study of its defect processes and doping is crucial for understanding and enhancing its material properties for various applications. researchgate.net

Structural and Physicochemical Properties

This compound typically crystallizes in a monoclinic structure with the space group C2/c. materialsproject.orgosti.gov The crystal structure consists of lithium and zirconium cations in octahedral coordination with oxygen anions. osti.gov This arrangement results in a close-packed structure. osti.gov

| Property | Value |

| Chemical Formula | Li₂ZrO₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Band Gap | ~3.73 - 5.5 eV |

| Magnetic Ordering | Non-magnetic |

Note: The band gap values can vary depending on the measurement technique and whether it is a direct or indirect band gap. researchgate.netmaterialsproject.org

Synthesis and Formational Studies

The most common method for synthesizing this compound is through a solid-state reaction between a lithium source, such as lithium carbonate (Li₂CO₃), and zirconium dioxide (ZrO₂). researchgate.netjmaterenvironsci.comacs.org The reaction is typically carried out at high temperatures, ranging from 850 to 1200 °C. jmaterenvironsci.com Researchers have also explored other synthesis routes, such as those based on the gelation of zirconium chloride (ZrCl₄) and lithium acetate (B1210297) (CH₃COOLi). materialsproject.org Studies have shown that the properties of the resulting Li₂ZrO₃, including its CO₂ capture capabilities, can be influenced by the synthesis conditions and the ratio of reactants. osti.gov

Applications in Catalysis and Energy

The unique properties of this compound have led to its investigation in several key application areas:

CO₂ Capture: Li₂ZrO₃ has been identified as a promising sorbent for high-temperature CO₂ capture. nih.govrsc.orgresearchgate.netacs.org The mechanism involves the reversible reaction of Li₂ZrO₃ with CO₂ to form lithium carbonate (Li₂CO₃) and zirconia (ZrO₂). osti.govacs.org

Lithium-Ion Batteries: In the field of energy storage, Li₂ZrO₃ is utilized as a coating material for cathodes in lithium-ion batteries. jmaterenvironsci.comacs.orgacs.org This coating helps to stabilize the electrode surface, leading to improved capacity retention and cycling performance. jmaterenvironsci.comacs.orgacs.org It has been shown to be particularly effective for nickel-rich layered oxide cathodes. acs.orgacs.org

Heterogeneous Catalysis: Lithium-loaded zirconium oxide has been employed as a heterogeneous catalyst for the transesterification of glycerol (B35011) with dimethyl carbonate to produce glycerol carbonate. acs.org

Properties

IUPAC Name |

dilithium;dioxido(oxo)zirconium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.3O.Zr/q2*+1;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKLXRHTVCSWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Zr](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2O3Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Kinetics for Dilithium;dioxido Oxo Zirconium Formation

Solid-State Reaction Pathways for Dilithium;dioxido(oxo)zirconium Synthesis

The solid-state reaction is a conventional and widely utilized method for synthesizing dilithium zirconate due to its simplicity, high efficiency, and low cost. dergipark.org.tr This process typically involves the mechanical mixing of solid precursors, most commonly lithium carbonate (Li2CO3) and zirconium dioxide (ZrO2), followed by calcination at elevated temperatures. dergipark.org.tr

Influence of Precursor Stoichiometry on Reaction Progression

The stoichiometry of the initial precursors plays a critical role in the formation of pure-phase dilithium zirconate. An equimolar ratio of Li2CO3 and ZrO2 is the theoretical ideal for the complete conversion to Li2ZrO3. mdpi.com However, in practice, a slight excess of the lithium precursor is often employed to compensate for the potential loss of lithium oxide (Li2O) through sublimation at high calcination temperatures. researchgate.netresearchgate.net

Studies have shown that varying the molar ratio of Li2CO3 to ZrO2 directly impacts the final product's phase purity. For instance, when using a 1:1 molar ratio, residual unreacted ZrO2 can sometimes be detected. jmaterenvironsci.com Increasing the Li2CO3 content, for example to a ratio of 1.075:1, has been demonstrated to yield a single phase of monoclinic Li2ZrO3 without any detectable impurities. jmaterenvironsci.com Research has systematically optimized the synthesis by varying parameters including Li2CO3 excess. conicet.gov.ar Highly crystalline monoclinic Li2ZrO3 was successfully synthesized at 900°C for 6 hours without any excess Li2CO3, and also at 1000°C for 12 hours using a 5 wt% excess of Li2CO3. conicet.gov.ar This suggests that both stoichiometric and non-stoichiometric approaches can be effective, depending on the specific reaction conditions.

The following table summarizes the effect of precursor stoichiometry on the final product composition based on experimental findings.

| Li2CO3 : ZrO2 Molar Ratio | Calcination Conditions | Resulting Phases |

| 1 : 1 | 950°C for 10 hours | Monoclinic Li2ZrO3 with monoclinic ZrO2 impurity jmaterenvironsci.com |

| 1.05 : 1 | 950°C for 10 hours | Monoclinic Li2ZrO3 with monoclinic ZrO2 impurity jmaterenvironsci.com |

| 1.075 : 1 | 950°C for 10 hours | Single-phase monoclinic Li2ZrO3 jmaterenvironsci.com |

| 1 : 1 (no excess) | 900°C for 6 hours | Highly crystalline monoclinic Li2ZrO3 conicet.gov.arresearchgate.net |

| 1 : 1 (5 wt% excess Li2CO3) | 1000°C for 12 hours | Highly crystalline monoclinic Li2ZrO3 conicet.gov.arresearchgate.net |

Thermal Regimes and Kinetic Parameters Governing Solid-State Formation

The formation of dilithium zirconate via solid-state reaction is highly dependent on the thermal regime, including calcination temperature and duration. The reaction between Li2CO3 and ZrO2 initiates at temperatures around 700°C, which coincides with the melting and decomposition of lithium carbonate. conicet.gov.ar X-ray diffraction (XRD) and scanning electron microscopy (SEM) analyses have revealed that nearly pure Li2ZrO3 can be obtained at temperatures above 750°C with reaction times of at least 2 hours. dergipark.org.tr

At lower temperatures, a metastable tetragonal phase of Li2ZrO3 can form, which then transforms into the more stable monoclinic structure as the temperature is increased above 800°C. researchgate.net Prolonged heat treatment at 900°C for up to 3 hours shows good stability of the Li2ZrO3 pellets. researchgate.net However, longer durations at this temperature or higher temperatures can lead to the decomposition of Li2ZrO3 back into ZrO2 due to the loss of Li2O from the surface. researchgate.net

Kinetic studies employing non-isothermal methods, such as thermogravimetric and differential thermal analysis (TG-DTA) at varying heating rates (e.g., 10, 20, and 30 °C/min), have been instrumental in determining the kinetic parameters of the reaction. conicet.gov.arunlp.edu.ar Isoconversional methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models are commonly used to calculate the activation energy (Ea) for the formation of monoclinic Li2ZrO3. conicet.gov.arunlp.edu.ar The average activation energies obtained by these methods are in close agreement, with values of approximately 274.73 kJ/mol (FWO) and 272.50 kJ/mol (KAS). conicet.gov.arunlp.edu.ar

The reaction mechanism has been determined to be governed by a three-dimensional diffusion model, as confirmed by model-fitting methods like the Coats-Redfern (CR) approximation. conicet.gov.arunlp.edu.ar

| Kinetic Parameter | Value | Method |

| Average Activation Energy (Ea) | 274.73 kJ/mol | Flynn-Wall-Ozawa (FWO) conicet.gov.arunlp.edu.ar |

| Average Activation Energy (Ea) | 272.50 kJ/mol | Kissinger-Akahira-Sunose (KAS) conicet.gov.arunlp.edu.ar |

| Reaction Mechanism | Three-dimensional diffusion | Coats-Redfern (CR) approximation conicet.gov.arunlp.edu.ar |

Microscopic Reaction Modeling of this compound Formation

Based on kinetic analyses, a microscopic reaction model for the formation of monoclinic Li2ZrO3 has been proposed. unlp.edu.arresearchgate.net This model posits that the reaction is a diffusion-controlled process. researchgate.net A double-shell model describes the initial stages where Li2CO3 forms an outer shell around the ZrO2 particles. dergipark.org.tr The rate-limiting step is the diffusion of lithium and oxygen ions from their respective precursor layers to the reaction interface. dergipark.org.tr

The formation of Li2ZrO3 proceeds through a series of phase transformations. Initially, an amorphous precursor phase exists, which upon heating, leads to the formation of tetragonal zirconia and lithium carbonate. researchgate.net This is followed by the formation of a metastable tetragonal Li2ZrO3 phase at lower temperatures. researchgate.net As the temperature increases above 800°C, this tetragonal phase recrystallizes into the stable monoclinic structure. researchgate.net Further heating above 900°C can lead to the diffusion of Li2O from the bulk to the surface of the nanofibers, a phenomenon observed in electrospun materials. researchgate.net

Wet Chemical Routes to this compound and Related Zirconates

In addition to solid-state methods, various wet chemical routes have been developed for the synthesis of dilithium zirconate. These methods, which include sol-gel and hydrothermal approaches, offer better control over the final product's characteristics. dergipark.org.tr

Sol-Gel and Hydrothermal Synthesis Approaches

The sol-gel method is a versatile technique used to produce fine-grained materials. dergipark.org.tr For Li2ZrO3 synthesis, this typically involves the use of soluble zirconium and lithium compounds as raw materials. dergipark.org.tr A common approach is the citrate sol-gel method, where a complex solution is formed and then dried to produce the desired zirconate. dergipark.org.trrsc.orgresearchgate.net Another variation is the epoxide-mediated sol-gel process, which has been successfully used to prepare nanocrystalline Li2ZrO3. researchgate.net The Pechini sol-gel route involves the formation of a chelate between mixed cations and citric acid, followed by cross-linking with ethylene glycol to form a gel. nih.gov

The hydrothermal method is another effective wet chemical route. This technique involves a chemical reaction in an aqueous solution at elevated temperatures and pressures. nih.gov For instance, Li2SiO3 nanopowders have been synthesized via a hydrothermal reaction at 180°C for 72 hours using Li2CO3 and H2SiO3 as precursors. doi.org This method allows for the synthesis of materials with controlled morphologies.

Control over Morphology and Crystallinity in Wet-Synthesized Materials

A significant advantage of wet chemical synthesis routes is the ability to control the morphology and crystallinity of the resulting dilithium zirconate. The sol-gel method, for example, can produce nanosized Li2ZrO3 crystallites. rsc.orgresearchgate.net The citrate sol-gel route has been shown to yield tetragonal phase nanocrystals with improved properties. researchgate.net The epoxide-mediated sol-gel process, accompanied by phase separation, can produce monolithic Li2ZrO3 with well-defined, co-continuous macropores. researchgate.net

In this process, an amorphous gel is initially formed. Upon calcination, tetragonal Li2ZrO3 (t-Li2ZrO3) precipitates at around 650°C. researchgate.net The transformation to the monoclinic phase (m-Li2ZrO3) begins at 900°C and is complete by 1000°C. researchgate.net

Advanced Deposition Techniques for this compound Films

The fabrication of high-quality this compound films relies on advanced deposition techniques that enable atomic-level control over the growth process. These methods are essential for creating uniform and conformal coatings on various substrates.

Atomic Layer Deposition (ALD) is a vapor-phase technique that allows for the deposition of thin films with exceptional conformity and thickness control at the atomic scale. The process involves sequential, self-limiting surface reactions. For lithium zirconium oxides, a "super-ALD" process is employed, which combines two individual sub-ALD processes for lithium oxide and zirconium oxide.

The successful deposition of lithium zirconium oxide films via ALD hinges on the optimization of the sub-processes for each component. The precursors of choice are typically lithium tert-butoxide (LTB) for the lithium component and tetrakis(dimethylamido)zirconium (TDMA-Zr) for the zirconium component, with water vapor serving as the co-reactant or oxygen source aemdeposition.comuin-malang.ac.id.

The deposition temperature is a critical parameter that influences the growth characteristics. Studies have investigated deposition temperatures in the range of 175 to 225 °C aemdeposition.comuin-malang.ac.id. The precursor temperatures are also crucial for achieving sufficient vapor pressure for transport into the reaction chamber. LTB is typically heated to around 150 °C, while TDMA-Zr is heated to approximately 75 °C aemdeposition.comuin-malang.ac.id.

The timing sequence of precursor pulses and purges is another key aspect of process optimization. A typical ALD cycle consists of a precursor dose, an inert gas purge to remove unreacted precursor and byproducts, the co-reactant dose, and another purge. The duration of each step is carefully controlled to ensure self-limiting reactions. For instance, the optimal dosing time for LTB has been studied over a range of 1 to 6 seconds aemdeposition.comuin-malang.ac.id. The hygroscopic nature of the lithium hydroxide (B78521) (LiOH) component, a common intermediate in the sub-ALD process, presents a challenge, as it can lead to the physisorption of water and disrupt the self-limiting growth. It has been found that higher deposition temperatures, such as 225 °C, are more effective than extended purge times in mitigating these adverse effects jmaterenvironsci.com.

| Parameter | Lithium Precursor (LTB) | Zirconium Precursor (TDMA-Zr) |

|---|---|---|

| Precursor Temperature | 150 °C | 75 °C |

| Deposition Temperature Range | 175 - 225 °C | |

| Co-reactant | Deionized H₂O |

The growth of lithium zirconium oxide films via ALD exhibits distinct characteristics. In the initial phase of deposition (the first ~10 ALD cycles), a non-linear growth region is often observed, with distinct mass changes detected after each precursor pulse aemdeposition.comuin-malang.ac.id. Following this initial stage, the growth transitions to a more stable regime.

In-situ quartz crystal microbalance (QCM) measurements have been instrumental in studying these growth characteristics. For a 1:1 ALD-LZO process at 175 °C, the mass per cycle (MPC) for the sub-ALD LiOH and sub-ALD ZrO₂ were found to be approximately 25.39 ng/cm² and 58.3 ng/cm², respectively, in the initial growth region aemdeposition.comuin-malang.ac.id. Interestingly, at higher temperatures like 225 °C, the growth of the sub-ALD LiOH is promoted by the presence of the ZrO₂ surface, while the growth of the sub-ALD ZrO₂ is inhibited by the LiOH surface jmaterenvironsci.com.

The composition of the deposited film can be controlled by adjusting the ratio of the sub-ALD cycles of LiOH and ZrO₂. Different sub-cycle ratios, such as 1:2, 1:1, and 2:1, have been investigated to produce films with varying Li:Zr atomic ratios aemdeposition.comuin-malang.ac.id. However, achieving precise stoichiometric control can be challenging due to the strong interactions between the two sub-ALD processes and the influence of the hygroscopic LiOH component aemdeposition.com. X-ray Photoelectron Spectroscopy (XPS) analysis of a 1:1 ALD-LZO film deposited at 225 °C revealed a Li:Zr atomic ratio of approximately 7.43:1, which was significantly different from the ratio estimated from QCM data, highlighting the complexity of the surface reactions aemdeposition.comuin-malang.ac.id.

| Sub-ALD Process | Mass per Cycle (MPC) |

|---|---|

| LiOH | ~25.39 ng/cm² |

| ZrO₂ | ~58.3 ng/cm² |

For thin film deposition via sputtering, the fabrication of a high-quality target is a prerequisite. The manufacturing of lithium zirconium oxide sputtering targets typically involves solid-state reaction and sintering processes aemdeposition.comaemdeposition.com.

The process begins with the synthesis of the lithium zirconate powder through a solid-state reaction. High-purity precursor materials, such as lithium carbonate (Li₂CO₃) and zirconium dioxide (ZrO₂), are used as the starting materials jmaterenvironsci.comconicet.gov.ar. These powders are intimately mixed, often through high-energy mixing or ball-milling, to ensure a homogeneous distribution of the reactants jmaterenvironsci.comconicet.gov.ar. To achieve a single-phase Li₂ZrO₃, a slight excess of the lithium precursor is sometimes used to compensate for potential lithium loss at high temperatures jmaterenvironsci.comconicet.gov.ar.

The mixed powders are then subjected to a calcination step at elevated temperatures. This heat treatment initiates the solid-state reaction to form the desired lithium zirconate phase. Calcination temperatures can range from 700 to 1000 °C, with reaction times varying from several hours to ensure complete reaction conicet.gov.ar. For instance, highly crystalline monoclinic Li₂ZrO₃ has been synthesized by calcining the precursor mixture at 900 °C for 6 hours without a Li₂CO₃ excess, or at 1000 °C for 12 hours with a 5 wt% excess of Li₂CO₃ conicet.gov.ar.

Following calcination, the synthesized powder undergoes a multi-step densification process to form a solid target. This typically involves pressing the powder into the desired shape (e.g., circular or rectangular) and then sintering it at high temperatures aemdeposition.comaemdeposition.com. Sintering promotes the bonding of the powder particles, leading to a dense and mechanically stable target. The final target is then cleaned and packaged in a controlled environment to prevent contamination before use in a sputtering system aemdeposition.com. For enhanced thermal management during the sputtering process, ceramic targets are often bonded to a copper backing plate aemdeposition.com.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Li₂CO₃ Excess | 0 wt% | 5 wt% |

| Calcination Temperature | 900 °C | 1000 °C |

| Calcination Time | 6 hours | 12 hours |

Crystallographic Analysis and Polymorphism of Dilithium;dioxido Oxo Zirconium

Structural Elucidation of Monoclinic and Tetragonal Polymorphs of Li₂ZrO₃

Dilithium;dioxido(oxo)zirconium primarily exists in two polymorphic forms: a low-temperature monoclinic phase and a high-temperature tetragonal phase. The stable form at room temperature is the monoclinic phase (m-Li₂ZrO₃). jmaterenvironsci.com A phase transition to the tetragonal phase (t-Li₂ZrO₃) occurs at approximately 1173 K (900 °C). jmaterenvironsci.comconicet.gov.ar This transition is reversible, with the tetragonal phase reverting to the monoclinic structure upon cooling. conicet.gov.ar

The monoclinic structure of Li₂ZrO₃ belongs to the space group C2/c. capes.gov.br Neutron powder diffraction data has been used to refine its crystal structure, revealing a distorted NaCl-type arrangement where both cations and anions form a distorted cubic close-packed network. capes.gov.br Within this structure, the layers perpendicular to the c* axis are all identical, containing Li⁺ and Zr⁴⁺ ions in a 2:1 ratio. capes.gov.br The arrangement of cations is influenced by the relative sizes of the Li⁺ and Zr⁴⁺ ions. capes.gov.br

The tetragonal phase can exist as a metastable polymorph at temperatures below 900 °C. conicet.gov.ar The formation of either the monoclinic or tetragonal phase can be influenced by the synthesis method and conditions. researchgate.net For instance, a sol-gel process may predominantly yield the tetragonal phase. researchgate.net

Below is a table summarizing the crystallographic data for the monoclinic polymorph of Li₂ZrO₃.

| Parameter | Value | Source |

| Crystal System | Monoclinic | jmaterenvironsci.comcapes.gov.br |

| Space Group | C2/c | capes.gov.br |

| a (Å) | 5.4218(2) | capes.gov.br |

| b (Å) | 9.0216(4) | capes.gov.br |

| c (Å) | 5.4187(2) | capes.gov.br |

| β (°) | 112.709(2) | capes.gov.br |

| Z | 4 | capes.gov.br |

Advanced X-ray Diffraction (XRD) and Rietveld Refinement Techniques

Advanced X-ray diffraction (XRD) techniques are crucial for the detailed structural characterization of Li₂ZrO₃. The Rietveld method, a powerful tool for analyzing powder diffraction data, has been extensively used to refine the crystal structures of both Li₂SnO₃ and Li₂ZrO₃ from neutron powder diffraction data. capes.gov.br This method allows for the precise determination of lattice parameters, atomic positions, and other structural details. capes.gov.brsemanticscholar.org

The Le Bail method, another refinement technique, has been employed to analyze the XRD patterns of Li₂ZrO₃ synthesized via solid-state reactions. jmaterenvironsci.com This method is particularly useful for determining cell parameters and confirming the phase purity of the synthesized material. jmaterenvironsci.com Successful refinement using these methods is indicated by low residual values, such as the Rwp (weighted-profile R-factor). jmaterenvironsci.com

In-situ and operando diffraction techniques are invaluable for studying the dynamic structural changes in Li₂ZrO₃ under real-time operating conditions. frontiersin.orgtechnologynetworks.com These methods allow researchers to monitor phase transformations and reactions as they occur, for example, during high-temperature CO₂ capture. rsc.orgresearchgate.net

Operando Raman spectroscopy, coupled with online mass spectrometry, has been used to follow the phase evolution of lithium zirconates during CO₂ capture at temperatures between 500 and 700 °C. rsc.org This technique confirmed the presence of molten potassium and lithium carbonates when potassium-doped zirconates were exposed to CO₂ at 500 °C. rsc.orgresearchgate.net In-situ XRD is another powerful tool for observing phase transitions, such as the transformation from the tetragonal to the monoclinic phase, during heating and cooling cycles. conicet.gov.ar These studies are critical for understanding the reaction mechanisms and kinetics of processes involving Li₂ZrO₃. conicet.gov.aresrf.fr

The crystallographic behavior of Li₂ZrO₃ under non-ambient conditions, such as high pressure and high temperature, is essential for understanding its stability and performance in extreme environments. High-temperature XRD studies have been instrumental in identifying the phase transition from the tetragonal to the stable monoclinic phase at elevated temperatures. jmaterenvironsci.comconicet.gov.ar For instance, at 1000 °C, the transition to the monoclinic polymorph is complete. conicet.gov.ar

High-temperature irradiation experiments with He²⁺ ions have been conducted to simulate the conditions these materials might experience in nuclear applications. mdpi.com These studies investigate the effects of radiation damage and thermal expansion on the crystal structure, revealing phenomena like deformation swelling. mdpi.com In-situ XRD measurements under high pressure and temperature can provide fundamental data on the material's compressibility and structural stability. nih.gov

Electron Microscopy for Microstructural and Lattice Investigations

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the microstructure of Li₂ZrO₃. researchgate.netresearchgate.net SEM provides valuable information on the morphology, particle size, and surface features of the material. researchgate.netresearchgate.net For example, SEM images have shown that Li₂ZrO₃ synthesized by a solution combustion route consists of micrometric soft-agglomerates of irregular flake-shaped particles. researchgate.net

TEM allows for higher resolution imaging, providing insights into the nanocrystalline nature of the material and the size of individual crystallites, which can be in the range of 18–40 nm. researchgate.net Advanced analytical electron microscopy can even probe the local chemical variations and atomic structure. ucsd.edu These microstructural details are critical as they can significantly influence the material's properties, such as its sinterability and reactivity. researchgate.net

Defect Chemistry and Non-Stoichiometry in this compound

Atomistic simulations and density functional theory (DFT) calculations have been employed to investigate the defect energetics in monoclinic Li₂ZrO₃. mdpi.comresearchgate.net These studies have shown that the most favorable intrinsic defect is the Li-Frenkel defect, which involves the formation of a lithium vacancy and a lithium interstitial. mdpi.comresearchgate.net The Li-Zr anti-site defect, where a lithium ion occupies a zirconium site and vice-versa, has a slightly higher formation energy. mdpi.comresearchgate.net

The following table presents the calculated formation energies for various intrinsic defects in monoclinic Li₂ZrO₃.

| Defect Process | Defect Energy (eV) | Energy per Defect (eV) | Source |

| Li Frenkel | 2.18 | 1.09 | researchgate.net |

| Zr Frenkel | 13.64 | 6.82 | researchgate.net |

| O Frenkel | 10.05 | 5.025 | mdpi.com |

| Schottky (Li₂ZrO₃) | 14.6 | 2.45 | researchgate.net |

| Li₂O Schottky | 4.49 | 1.50 | mdpi.com |

| ZrO₂ Schottky | 12.29 | 4.10 | mdpi.com |

| Li-Zr anti-site (cluster) | 2.92 | 1.46 | researchgate.net |

The formation of zirconium vacancies (V"''Zr) is energetically less favorable compared to other point defects due to the high charge of the Zr⁴⁺ ion. mdpi.com The energy to create a Zr Frenkel defect is significantly higher than that for a Li or O Frenkel defect. mdpi.com

Oxygen vacancies and interstitials are critical defects that can influence the material's properties. osti.gov The concentration of oxygen vacancies can be controlled by doping with cations of different charges. osti.gov An increased concentration of oxygen vacancies has been shown to enhance Li⁺ conductivity. osti.gov The migration of oxygen interstitials is a potential mechanism for oxygen transport within the material. researchgate.net Theoretical studies have explored the migration pathways and energy barriers for oxygen interstitials, revealing complex multi-step diffusion processes. researchgate.net The presence of defects like oxygen vacancies is also thought to play a role in the diffusion of species during processes such as CO₂ sorption. osti.gov

Impact of Lithium Incorporation on Defect Equilibria in Zirconium Oxides

The interaction of lithium with zirconium oxides (ZrO₂) is a critical area of study, particularly concerning the corrosion mechanisms of zirconium alloys in environments containing lithium. aps.orgbangor.ac.uk The incorporation of lithium into the ZrO₂ lattice, even at low concentrations, significantly alters the defect chemistry and transport properties of the oxide. aps.org

First-principles calculations have shown that lithium primarily exists in ZrO₂ as a positively charged interstitial defect (Li⁺ᵢ). aps.org The introduction of this charged defect disrupts the intrinsic defect equilibrium of the oxide. To maintain charge neutrality, the concentration of other defects adjusts accordingly. Specifically, the incorporation of Li⁺ᵢ leads to a substantial increase in the concentration of free electrons (e⁻), negatively charged oxygen interstitials (O²⁻ᵢ), and zirconium vacancies (V⁴⁻_Zr). aps.org Conversely, the concentration of positively charged electron holes (h⁺) decreases. aps.org

This alteration of defect populations has profound consequences for material properties:

Enhanced Oxygen Diffusion: The concentration of oxygen interstitials can increase by up to ten orders of magnitude upon lithium insertion. aps.org Since oxygen diffusion in ZrO₂ is mediated by these interstitials, their increased population leads to a dramatic acceleration of oxygen transport, potentially by as much as five orders of magnitude. aps.org This is a key factor in the accelerated oxidation (corrosion) of zirconium alloys. aps.org

Increased Electronic Conduction: The combined effect of a higher electron concentration and a lower hole concentration results in a significant increase in total electronic conduction, especially in low oxygen partial pressure environments. aps.org This increase can also be up to five orders of magnitude. aps.org

Phase Destabilization: The presence of lithium interstitials, along with the zirconium vacancies they promote, causes a shrinkage in the volume of the oxide matrix. aps.org This volume change can release the compressive stress that is necessary to stabilize the protective tetragonal phase of ZrO₂ at lower temperatures, thereby promoting its transformation to the monoclinic phase. aps.orgbangor.ac.uk

Table 2: Effects of Lithium Incorporation on Defect Concentrations in Zirconium Oxide

| Defect | Change upon Li Incorporation | Consequence |

|---|---|---|

| Lithium Interstitial (Li⁺ᵢ) | Acts as a primary donor defect. aps.org | Introduces positive charge. |

| Oxygen Interstitial (O²⁻ᵢ) | Concentration increases significantly. aps.org | Accelerates oxygen diffusion. aps.org |

| Zirconium Vacancy (V⁴⁻_Zr) | Concentration increases. aps.org | Contributes to volume shrinkage. aps.org |

| Free Electron (e⁻) | Concentration increases by up to five orders of magnitude. aps.org | Increases electronic conductivity. aps.org |

Spectroscopic and Advanced Analytical Characterization of Dilithium;dioxido Oxo Zirconium

Vibrational Spectroscopy for Bonding and Structural Insights

Operando Raman Spectroscopic Studies of Dilithium;Dioxido(oxo)zirconium Systems

Operando Raman spectroscopy allows for the real-time observation of structural changes in Li2ZrO3 under operational conditions. This is particularly valuable in applications such as carbon dioxide capture, where the material's interaction with CO2 can be monitored. The Raman spectra of Li2ZrO3 are characterized by distinct bands corresponding to the vibrational modes of the Zr-O bonds. Factor group analysis of the Raman spectra of various zirconium dioxide modifications provides a basis for interpreting the spectra of more complex zirconates. osti.gov The use of laser sources in Raman spectroscopy has significantly enhanced the detail that can be obtained from materials based on zirconium dioxide. osti.gov

Key Raman active modes for monoclinic Li2ZrO3 are typically observed in the regions associated with Zr-O stretching and bending vibrations. For instance, strong bands in the 500-800 cm⁻¹ region are generally assigned to Zr-O stretching modes, while lower frequency bands correspond to bending modes and lattice vibrations.

| Raman Shift (cm⁻¹) Range | Assignment |

| 500 - 800 | Zr-O Stretching Vibrations |

| 200 - 500 | O-Zr-O Bending Vibrations |

| < 200 | Lattice Vibrations |

This table presents typical ranges for Raman shifts in lithium zirconate systems.

Infrared (IR) Spectroscopy for Ligand and Hydroxo Group Identification

Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is particularly sensitive to the presence of functional groups such as ligands and hydroxo (OH) groups. In the context of Li2ZrO3, IR spectroscopy can detect the presence of residual carbonate or hydroxide (B78521) species that may arise from synthesis or exposure to atmospheric conditions. The IR spectrum of a gas-phase oxo-molybdenum complex with dithiolene ligands, for example, shows absorptions that can be assigned to C=C, C–S, C—C≡N, and Mo=O stretches. nih.gov

For Li2ZrO3, characteristic absorption bands for Zr-O bonds are found in the far-infrared region, typically below 800 cm⁻¹. The presence of hydroxo groups would be indicated by stretching vibrations in the 3200-3700 cm⁻¹ region, while carbonate impurities would exhibit characteristic bands around 1400-1500 cm⁻¹.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of Li2ZrO3. By analyzing the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation, the binding energies of core-level electrons can be determined, which are characteristic of each element and its oxidation state.

For Li2ZrO3, XPS is used to confirm the +4 oxidation state of zirconium and the +1 oxidation state of lithium. The Zr 3d spectrum typically shows a doublet corresponding to the Zr 3d5/2 and Zr 3d3/2 spin-orbit components. The binding energy of the Zr 3d5/2 peak for ZrO2 is generally found around 182-183 eV. researchgate.netresearchgate.net The O 1s spectrum can be deconvoluted to distinguish between oxygen in the zirconate lattice (Zr-O-Zr), surface hydroxyl groups (Zr-OH), and adsorbed water. researchgate.net XPS has been used to study the chemical processes at electrode surfaces in lithium-based batteries. mdpi.com A study on zirconium hydride showed a binding energy shift of 1 eV for the Zr 4p core levels between Zr metal and ZrH1.65, suggesting a transfer of charge from the zirconium site to the hydrogen site. aps.org

| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State |

| Zr | 3d₅/₂ | ~182.2 | Zr⁴⁺ in ZrO₂ |

| Zr | 3d₃/₂ | ~184.6 | Zr⁴⁺ in ZrO₂ |

| O | 1s | ~530.1 | Lattice Oxygen (in ZrO₂) |

| O | 1s | ~531.5 | Hydroxyl Groups (OH⁻) |

| Li | 1s | ~55.0 | Li⁺ |

This table provides representative binding energies for elements in lithium zirconate and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific nuclei, providing detailed structural information that is often inaccessible by other techniques.

Multinuclear NMR for Lithium and Zirconium Environments

Multinuclear NMR, including ⁷Li and ⁹¹Zr NMR, offers direct insight into the local coordination and bonding environments of the lithium and zirconium ions within the Li2ZrO3 structure.

⁷Li NMR is highly sensitive to the local environment of the lithium ions. The chemical shift of the ⁷Li nucleus can distinguish between different crystallographic sites and can be used to monitor changes in the lithium environment during processes such as ion exchange or intercalation.

⁹¹Zr NMR, although more challenging due to the quadrupolar nature and low natural abundance of the ⁹¹Zr isotope, can provide direct information about the zirconium coordination polyhedron. The chemical shift and lineshape of the ⁹¹Zr NMR signal are sensitive to the symmetry and geometry of the ZrOₓ units.

Mass Spectrometry for Compositional Analysis

Mass spectrometry is a powerful analytical technique used to determine the elemental and isotopic composition of a sample by measuring the mass-to-charge ratio of ions. In the context of zirconium compounds, it provides crucial information on purity, stoichiometry, and the structure of complex clusters. researchgate.net

Glow Discharge Mass Spectrometry (GDMS) for Quantitative Analysis

Glow Discharge Mass Spectrometry (GDMS) is a highly sensitive technique for the direct analysis of solid materials, capable of quantifying trace and ultra-trace element concentrations down to parts-per-billion (ppb) levels. eag.comthermofisher.com The sample acts as a cathode in a low-pressure argon plasma chamber. Argon ions bombard the sample surface, sputtering material which is then atomized and ionized within the plasma. osram.com These ions are subsequently extracted and analyzed by a high-resolution mass spectrometer. osram.com This method is particularly advantageous due to its high sensitivity, minimal matrix effects, and linear calibration. eag.com

For zirconium oxides, which are non-conductive, a secondary cathode technique is employed. The oxide powder is mixed with a high-purity conductive host material, such as silver or gallium, and pressed into a pin or flat electrode. This allows for stable and efficient sputtering of the zirconium oxide sample. Research on zirconium oxide (ZrO2) samples with known impurity levels has demonstrated that GDMS can achieve a reproducibility of better than 10% Relative Standard Deviation (RSD) for most elements. rsc.org The accuracy for 'standardless' analysis, which uses relative sensitivity factors (RSFs), is typically within a factor of 2-3 of the actual concentration. rsc.org This makes GDMS an essential tool for purity certification and compositional analysis of materials like this compound. eag.comtoray-research.co.jp

Table 1: GDMS Performance Metrics for Zirconium Oxide Analysis

| Parameter | Typical Value | Description |

|---|---|---|

| Sensitivity | Parts-per-billion (ppb) | Capable of detecting extremely low concentrations of impurities. thermofisher.com |

| Reproducibility (RSD) | < 10% | Precision of repeated measurements for most elements. rsc.org |

| Accuracy (Standardless) | Factor of 2-3 | Deviation from the true concentration without using specific standards. rsc.org |

| Elements Covered | All stable isotopes (except H) | Provides a comprehensive survey of elemental composition. eag.com |

Dynamic Light Scattering (DLS) for Zirconium Oxo Cluster Characterization in Solution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a liquid suspension. utexas.edu It works by analyzing the temporal fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. The analysis of these fluctuations yields the hydrodynamic diameter of the particles. chemrxiv.orgchemrxiv.org

DLS is particularly valuable for studying zirconium oxo clusters in solution, as their behavior and aggregation state can be highly dependent on the solvent and ligand chemistry. chemrxiv.orgchemrxiv.org These clusters, often at the lower size limit for DLS detection (~0.5 nm), present challenges for standard data analysis. chemrxiv.org Advanced data treatment methods have been developed to separate the scattering signal of the clusters from number fluctuations, allowing for accurate size determination. chemrxiv.org For example, studies on Zr12-butanoate clusters in chloroform (B151607) have been performed to optimize concentration for accurate measurements. chemrxiv.org DLS can answer critical questions, such as whether dimeric cluster structures, like the Zr12 oxo cluster, persist in solution. chemrxiv.orgrsc.org

Table 2: DLS Application for Zirconium Oxo Clusters

| Parameter Measured | Significance | Typical Size Range |

|---|---|---|

| Hydrodynamic Diameter | Indicates the effective size of the cluster, including the ligand shell and solvent layer. | 0.5 nm - 9 µm utexas.educhemrxiv.org |

| Size Distribution | Reveals the polydispersity of the cluster sample in solution. | N/A |

| Aggregation State | Helps determine if clusters exist as monomers, dimers, or larger aggregates. chemrxiv.org | N/A |

Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) for Morphological and Nanoscale Structure

Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are cornerstone techniques for visualizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) generates images by scanning a focused beam of electrons over a sample's surface. The signals produced, primarily secondary electrons and backscattered electrons, provide information about the sample's surface topography and composition. SEM has been used to characterize zirconia powders, revealing that the morphology can be controlled by synthesis conditions. For instance, the use of citric acid in the synthesis of zirconia nanopowders was shown to inhibit particle agglomeration and growth, resulting in spherical morphologies with crystallite sizes ranging from 20.1 to 32.2 nm. researchgate.net

Scanning Transmission Electron Microscopy (STEM) operates by scanning a highly focused electron beam across a very thin sample. nih.gov Various signals can be collected, including transmitted electrons, to form high-resolution images. nih.gov STEM can provide atomic-resolution images, allowing for the direct visualization of atomic structures and defects. nih.gov Recent advances in STEM, including new detection techniques like optical STEM (OSTEM), enhance imaging speed and contrast, which is beneficial for analyzing beam-sensitive materials. tudelft.nlrug.nl In the context of complex oxides, STEM is invaluable for identifying the arrangement of atoms, characterizing interfaces, and analyzing defects that can influence the material's properties. nih.gov

Table 3: Comparison of SEM and STEM for Zirconium Compound Analysis

| Technique | Information Provided | Resolution | Key Application for Zirconium Compounds |

|---|---|---|---|

| SEM | Surface topography, morphology, particle size | ~1-20 nm | Characterizing the size and shape of zirconia nanoparticles and powders. researchgate.net |

| STEM | Atomic-resolution structure, elemental mapping, defect analysis | < 1 Å | Identifying atomic arrangements and defects within zirconium oxo clusters and crystals. nih.gov |

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. oxinst.com It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser system to create a topographical map. researchgate.net

AFM is a powerful tool for assessing the surface topography of zirconium oxide ceramics and related materials. researchgate.net It can resolve features from the nanometer scale up to micrometers, providing quantitative data on surface roughness, grain size, and other textural features. researchgate.net This is crucial as the surface structure of an oxide substrate can significantly influence the growth of subsequent layers or the material's catalytic activity. researchgate.net For example, AFM can be used to study the hierarchical assembly of materials, from nanofibrils to larger bundles. oxinst.com In tapping mode, the cantilever is oscillated near its resonance frequency, which minimizes lateral forces and is ideal for imaging soft or delicate samples. oxinst.com

Table 4: AFM Capabilities for Zirconium Oxide Surface Analysis

| Measurement Mode | Information Obtained | Relevance to Zirconium Compounds |

|---|---|---|

| Tapping Mode | High-resolution topography, surface roughness | Characterizing the surface of zirconia ceramics without causing damage. oxinst.comresearchgate.net |

| Contact Mode | Topography, friction | Basic surface imaging and analysis of mechanical properties. |

| Conductive AFM (C-AFM) | Topography and conductivity simultaneously | Investigating the electronic properties of doped or composite zirconium materials. oxinst.com |

Theoretical and Computational Chemistry of Dilithium;dioxido Oxo Zirconium

The theoretical and computational examination of dilithium;dioxido(oxo)zirconium (Li₂ZrO₃) and related zirconium compounds provides fundamental insights into their structural, electronic, and dynamic properties. These studies are crucial for understanding the material's behavior in various applications, from carbon capture to solid-state batteries.

Reaction Mechanisms and Chemical Reactivity of Dilithium;dioxido Oxo Zirconium

Mechanisms of Ionic Transport and Diffusion Within Dilithium;Dioxido(oxo)zirconium

The movement of ions within the solid structure of lithium zirconate is fundamental to its functionality, particularly in applications involving electrochemical processes or high-temperature gas absorption.

Lithium Ion Insertion and Extraction Mechanisms

Lithium zirconate can function as an anode material in lithium-ion batteries, where the insertion and extraction of lithium ions are the core processes of charging and discharging. researchgate.net The mechanism is described as a solid-solution behavior, where lithium ions are inserted into or extracted from the crystal lattice without causing significant structural changes. researchgate.net This is evidenced by the minimal unit cell volume change of approximately 0.3% during these processes. researchgate.net

The diffusion coefficient of lithium ions in Li2ZrO3 is notably high, calculated to be 3.165 × 10⁻⁶ cm²/s for the reduction process and 1.919 × 10⁻⁶ cm²/s for the oxidation process. researchgate.net This high mobility is attributed to the material's stable crystal structure. researchgate.net Theoretical studies using density functional theory (DFT) have shown that lithium ion diffusion occurs along the c-axis of the crystal with an activation energy of 0.55 eV. mdpi.com The dominant defect in the material is the Li-Frenkel defect, which creates the lithium vacancies necessary for ion migration. mdpi.com

Oxygen Diffusion Mechanisms in Zirconium Oxides

While specific data on oxygen diffusion solely within Li2ZrO3 is limited, understanding the mechanisms in zirconium oxides (ZrO2), a key component of lithium zirconate, provides valuable insights. The diffusion of oxygen ions is a critical step in both the formation of lithium zirconate and its reaction with gases like CO2. acs.orgacs.org

Oxygen diffusion in zirconium oxides is generally accepted as the rate-controlling step in oxidation processes. unt.edu It occurs through anion vacancies in the oxide film. unt.edu The crystal structure of the zirconium oxide plays a significant role. In monoclinic zirconia (m-ZrO2), there are two distinct sites for oxygen, which complicates the diffusion pathways. aps.org

The process often involves rapid grain boundary diffusion followed by slower lateral diffusion from the boundaries into the grains. unt.edu The activation energy for oxygen diffusion in ZrO1.994 has been reported to be in excellent agreement with the activation energies for the oxidation of zirconium, suggesting that oxygen diffusion in the oxide is the rate-controlling step. unt.edu

Gas-Solid Reaction Mechanisms of this compound

Lithium zirconate's ability to react with gases at high temperatures is central to its application in carbon capture technologies.

High-Temperature CO₂ Absorption and Desorption Mechanisms

Li2ZrO3 + CO2 ↔ Li2CO3 + ZrO2 cprijournal.in

The mechanism of this reaction has been described by a "double-shell model". acs.orgresearchgate.netnih.gov During CO2 absorption, a layer of lithium carbonate (Li2CO3) forms on the surface of the Li2ZrO3 particle, and a layer of zirconium oxide (ZrO2) forms underneath it. acs.org The reaction rate is initially fast but slows down as these product layers build up, creating a diffusion barrier for both CO2 moving inward and lithium and oxygen ions moving outward. acs.org The diffusion of CO2 through the solid Li2CO3 layer is considered the rate-limiting step. acs.org

The desorption of CO2, which regenerates the Li2ZrO3, occurs at higher temperatures, typically around 780°C. acs.orgacs.org In this process, the Li2CO3 and ZrO2 layers react to reform Li2ZrO3, releasing CO2. acs.orgacs.org The presence of a liquid phase, such as molten lithium carbonate or a eutectic mixture with potassium carbonate, can significantly enhance the rates of both absorption and desorption by improving ionic mobility. acs.orgresearchgate.netnih.gov

Table 1: CO2 Absorption and Desorption Characteristics of Li2ZrO3

| Parameter | Value | Reference |

| Optimal CO2 Absorption Temperature | 400-700 °C | acs.orgacs.orgresearchgate.netnih.gov |

| Theoretical CO2 Uptake | ~29 wt% | acs.org |

| Desorption Temperature | ~780 °C | acs.orgacs.org |

Role of Steam in Reaction Kinetics and Capacity

The presence of steam can influence the CO2 capture performance of lithium zirconate. While detailed mechanistic studies are more prevalent for other sorbents, the general understanding is that steam can have both beneficial and detrimental effects.

In some systems, steam can enhance CO2 uptake by facilitating the reaction kinetics. researchgate.net It is suggested that the chemical adsorption of steam on the sorbent surface can contribute to improved CO2 absorption. researchgate.net For instance, increasing the steam concentration during carbonation has been shown to significantly increase the rate of CO2 sorption. researchgate.net However, prolonged exposure to steam, especially during regeneration cycles, can also lead to a decrease in the sorbent's performance, potentially through agglomeration of the active material. osti.gov The continuous exposure to steam, however, may not have a significant negative impact on performance. osti.gov

Surface Reactivity and Interface Chemistry of this compound

The surface of lithium zirconate is where the initial interaction with gases occurs, making its reactivity and the chemistry of the interfaces it forms crucial.

During CO2 absorption, the surface of Li2ZrO3 reacts to form a shell of Li2CO3 and ZrO2. acs.org The nature of this interface is dynamic and evolves as the reaction proceeds. The presence of dopants, such as potassium carbonate, can modify the surface chemistry by forming a molten carbonate layer that enhances the reaction rate. acs.orgresearchgate.net

In the context of lithium-ion batteries, Li2ZrO3 can be used as a coating material for electrodes. jmaterenvironsci.com Its stable chemical nature and inertness in common non-aqueous electrolytes help in the formation of a stable and compact solid electrolyte interface (SEI) layer on the electrode surface. jmaterenvironsci.com This SEI layer is critical for the long-term stability and performance of the battery.

Formation of Stable Solid Electrolyte Interphase (SEI) Layers

In the realm of high-performance batteries, particularly those utilizing lithium metal anodes, the formation of a stable Solid Electrolyte Interphase (SEI) is critical for safety and longevity. youtube.comnih.gov The SEI is a passivation layer that forms on the anode surface from the decomposition of the electrolyte during the initial charging cycles. youtube.comyoutube.com An ideal SEI must be electronically insulating but ionically conductive, preventing continuous electrolyte degradation and suppressing the growth of lithium dendrites, which can cause short circuits. researchgate.netnih.gov

While the native SEI is formed in situ, its composition and morphology can be difficult to control. youtube.com Consequently, significant research has focused on creating artificial SEI layers with engineered properties. Zirconium oxides, including zirconia (ZrO₂) and related lithiated zirconates like Li₂ZrO₃, are prominent candidates for these artificial SEIs due to their chemical inertness, mechanical robustness, and thermal stability. researchgate.netnih.govrsc.org

Zirconia-based materials can be applied as a coating on electrodes. mdpi.com These ceramic layers act as a physical barrier that protects the anode from direct contact with the electrolyte, enhancing stability. For instance, a zirconia-supported ionogel, created by immobilizing ionic liquids within a nanoporous zirconia matrix, functions as a high-safety solid-state electrolyte. rsc.org In this system, the zirconia skeleton not only provides a solid-like physical support but also interacts with lithium salts, promoting the dissociation and transport of Li⁺ ions. rsc.org This approach improves thermal stability and safety without significantly compromising ionic conductivity, enabling the battery to operate over a wide temperature range from -10 to 90 °C. rsc.org Similarly, garnet-type solid electrolytes like Li₇La₃Zr₂O₁₂ (LLZO) are recognized for their high ionic conductivity and wide electrochemical window, making them suitable for all-solid-state batteries. mdpi.comresearchgate.netresearchgate.net

The formation mechanism of these artificial layers involves depositing a thin, uniform film of the zirconium ceramic onto the electrode or separator. This layer then functions as the primary interphase, regulating lithium-ion flux and creating a more homogeneous and stable environment for lithium deposition and stripping. researchgate.netnih.gov

Surface Modification Effects on Chemical Stability and Reactivity

The chemical stability and reactivity of zirconium-oxo compounds are profoundly influenced by their surface chemistry. Modifications, whether on bulk materials like zirconia or on discrete molecular clusters, can tune the material's properties for specific applications.

Surface modification of zirconia (ZrO₂) can be achieved through methods like plasma electrolytic oxidation (PEO), where coatings are formed in specialized electrolytes. mdpi.com The addition of submicron yttria (Y₂O₃) powder to the electrolyte during PEO treatment of zirconium alloys leads to the stabilization of high-temperature tetragonal (t-ZrO₂) and cubic (c-ZrO₂) phases of zirconia within the coating, in contrast to the monoclinic (m-ZrO₂) phase typically formed. mdpi.com The stabilization of these phases, which can form a solid solution with the yttria, enhances the coating's properties. Similarly, adding zirconia sol to the electrolyte during microarc oxidation of magnesium alloys results in a more uniform surface morphology with fewer micropores, incorporating zirconium into the coating as Mg₂Zr₅O₁₂, which significantly boosts corrosion resistance. researchgate.net

The thermodynamics of ligand binding to the cluster surface is key to this modification. Research combining theoretical calculations and spectroscopic techniques has provided fundamental insights into the interaction between the cluster surface and various ligands. It has been shown that monoalkyl or monoaryl phosphinic acids can quantitatively replace carboxylate ligands, whereas more sterically hindered dialkylphosphinic acids cannot achieve complete exchange despite a high binding affinity for a single site. rsc.org This demonstrates that the stability and reactivity are not just a function of a single ligand-metal bond but are affected by interactions with the entire ligand shell. rsc.org

| Ligand Type | Modification Method | Observed Effect on Cluster | Impact on Stability/Reactivity | Reference |

|---|---|---|---|---|

| Carboxylates (e.g., acetate (B1210297), oleate) | Ligand Exchange | Can induce interconversion between Zr₆ monomer and Zr₁₂ dimer structures depending on ligand steric bulk. | Alters solubility and catalytic accessibility. Structure-directing effect. | nih.gov |

| Phosphonates | Ligand Exchange | Causes partial structural reorganization of the metal oxo cluster into an amorphous metal phosphonate. | Challenges in preparing stable, crystalline phosphonate-capped Zr₆O₈ clusters. | rsc.org |

| Dialkylphosphinates | Ligand Exchange | Incomplete exchange due to steric hindrance, even with high single-ligand binding affinity. | Refutes the assumption that adsorbate energy is unaffected by surrounding ligands. | rsc.org |

| Monosubstituted Phosphinates | Ligand Exchange | Quantitative replacement of carboxylates. Forms stable, well-defined M₆O₈H₄(O₂P(H)Ph)₁₂ structures. | Considered superior carboxylate mimics with higher binding affinity. | rsc.org |

Catalytic Reaction Mechanisms Involving Zirconium Oxo Species

Zirconium compounds are effective catalysts for a range of organic transformations, but their utility has often been limited by moisture sensitivity. rsc.org Recent research has revealed that zirconium oxo clusters (ZrOCs) are often the true, robustly active species in many of these reactions. nih.govnih.gov These discrete molecular clusters, such as the dodecanuclear (Zr₁₂) and hexanuclear (Zr₆) species, can form rapidly in situ from common zirconium precursors like zirconium(IV) propoxide when mixed with carboxylic acids. nih.gov

These clusters have shown remarkable catalytic activity in reactions like direct amide bond formation and esterification. rsc.orgnih.gov For example, the [Zr₆(OH)₄O₄(OAcr)₁₂]₂ (Zr₁₂) cluster catalyzes the intermolecular formation of various amides in high yields without the need for water scavenging or inert reaction conditions, a significant advantage over conventional catalysts like ZrCl₄. rsc.org Similarly, in esterification reactions, Zr₁₂ oxo clusters demonstrate superior catalytic activity compared to both zirconium-based metal-organic frameworks (MOFs) like UiO-66 and ZrO₂ nanocrystals. nih.govresearchgate.net This enhanced activity is attributed to the clusters' maximal surface-to-volume ratio and the absence of diffusion limitations that can hinder catalysis in porous MOFs, especially with bulky substrates. nih.govresearchgate.net

Mechanistic studies confirm that these oxo clusters are not merely precursors but are the stable, catalytically active species throughout the reaction. nih.govnih.gov Even when homogeneous zirconium alkoxides are used as the initial catalyst, the same oxo clusters are often retrieved after the reaction, indicating their central role. nih.gov

Oxo/Imido Heterometathesis in Zirconium Complexes

Oxo/imido heterometathesis is a fundamental reaction class that involves the interconversion of a metal-oxo (M=O) and a metal-imido (M=NR) double bond. This transformation typically proceeds through a [2+2] cycloaddition of the metal-ligand double bond with a heterocumulene or heteroolefin (e.g., isocyanates, carbodiimides, carbonyls), followed by a cycloreversion. While this reactivity is well-explored for various transition metals, catalytic applications involving zirconium are an area of active development.

Much of the research in catalytic heterometathesis has focused on silica-supported titanium imido complexes, which efficiently catalyze the imidation of carbonyl compounds. nih.govrsc.org Zirconium, its heavier group 4 congener, exhibits related but distinct reactivity. Stoichiometric reactions of zirconium imido complexes have been well-documented. For example, reacting a zirconium(IV) complex containing a redox-active ligand with 1,2-diphenylhydrazine (B7769752) leads to the disproportionation to form aniline (B41778) and azobenzene, a reaction that is proposed to proceed via a putative zirconium-imide intermediate. nih.gov

The development of well-defined, silica-supported zirconium-imido complexes represents a key step towards heterogeneous catalysis. By grafting molecular zirconium precursors onto silica, it is possible to create isolated, highly reactive sites that can mediate catalytic transformations. These surface complexes are being explored for reactions like imine metathesis, laying the groundwork for broader applications in catalytic oxo/imido heterometathesis.

Understanding Active Sites and Ligand Influence in Zirconium Catalysis

The catalytic performance of zirconium complexes is intimately linked to the structure of the active site and the nature of the surrounding ligands. These factors govern the accessibility of the metal center, modulate its electronic properties, and ultimately dictate the catalyst's activity and selectivity.

As established, the active sites in many zirconium-catalyzed reactions are the metal centers within discrete zirconium oxo clusters. nih.govnih.gov These nanometer-sized clusters offer a high concentration of accessible surface sites, making them more efficient than bulk oxides or MOFs where many potential sites are buried or inaccessible due to pore diffusion limits. nih.gov

The ligands bound to the zirconium center play a multifaceted role. They are not mere spectators but are integral to the catalyst's function. Their influence can be categorized by steric and electronic effects. nih.govnd.edu

Steric Effects: The size and shape of the ligands create a specific steric environment around the zirconium active site. Bulky ligands can prevent catalyst deactivation pathways, such as dimerization, or can direct the approach of substrates to achieve high selectivity. nih.govacs.org Conversely, an open coordination sphere can be beneficial for increasing catalytic activity by allowing substrates easier access. researchgate.net

Electronic Effects: The electron-donating or -withdrawing properties of the ligands tune the Lewis acidity of the zirconium center. nih.gov This modulation of the metal's electronic character is crucial as it affects every step of the catalytic cycle, from substrate binding to product release. Furthermore, the use of redox-active ligands can enable a formally d⁰ metal center like Zr(IV) to participate in redox reactions by allowing the ligand framework itself to store and release electrons. nih.govnd.edu

The dynamic nature of ligands on the surface of zirconium oxo clusters is also a key feature, allowing for ligand exchange and rearrangement to facilitate the catalytic process. researchgate.netrsc.org

| Ligand Parameter | Effect on Zirconium Center/Active Site | Impact on Catalytic Performance | Reference |

|---|---|---|---|

| Steric Bulk (e.g., bulky Cp or phenolate (B1203915) substituents) | Increases repulsive interactions; can weaken metal-ligand bonds. Restricts access to the metal center. | Can improve catalyst stability by preventing side reactions or deactivation. May decrease activity if access is overly hindered. | nih.govacs.org |

| Electronic Properties (e.g., electron-donating/-withdrawing groups) | Modulates the electron density and Lewis acidity of the Zr center. | Critically determines bond strengths and reactivity in all steps of the catalytic cycle. | nih.gov |

| Chelate Ring Size ([ONO] vs. [ONNO] ligands) | Determines the binding rigidity and coordination geometry of the ligand to the metal. | Strongly influences catalytic reactivity; small changes can switch reactivity from extremely high to negligible. | acs.org |

| Redox-Activity of Ligand | Allows the ligand to participate in electron transfer, enabling the d⁰ Zr(IV) center to mediate redox reactions. | Expands the scope of catalysis beyond traditional Lewis acid-catalyzed transformations. | nih.govnd.edu |

Dilithium;dioxido Oxo Zirconium in Advanced Materials Architectures and Chemical Transformations

Incorporation of Dilithium;Dioxido(oxo)zirconium into Ceramic Composites

The integration of this compound (Li₂ZrO₃) into ceramic composites has been explored for specialized applications, particularly in energy technologies. This material is noted for its potential as a tritium (B154650) breeding ceramic in nuclear fusion reactors. researchgate.net In this context, Li₂ZrO₃ is often fabricated into composite pebbles. For instance, Li₄SiO₄-Li₂ZrO₃ composite pebbles have been developed using techniques like extrusion and spherodization to enhance mechanical strength and moisture stability. researchgate.net

Research into phase formation in Li₂ZrO₃ ceramics, often synthesized via solid-state reactions, highlights their potential as blanket materials in thermonuclear reactors. researchgate.net These studies analyze the morphological features, such as grain size and homogeneity, which are critical for the performance of the ceramic composite in demanding environments. researchgate.net Furthermore, investigations into two-phase ceramics, such as Li₂ZrO₃/Li₆Zr₂O₇, have been conducted to understand their mechanical properties at high temperatures. It was found that in composites where the Li₆Zr₂O₇ phase is dominant, a more significant decrease in crack resistance occurs, which is attributed to the thermal expansion of the crystal lattice. researchgate.net

In the realm of electronic materials, glass-ceramics within the Li₂O-Al₂O₃-B₂O₃ system have been studied for ultra-low temperature co-fired ceramic (ULTCC) applications. While not a direct composite of Li₂ZrO₃, this research into related lithium-containing complex oxides underscores the broader interest in lithium-based ceramics for advanced electronic substrates and components. sciopen.com

Zirconium Oxo Clusters as Molecular Building Blocks

Zirconium oxo clusters (ZrOCs) represent atomically precise, nanosized inorganic building units that serve as molecular-scale models for zirconium oxide. acs.org These clusters consist of a central core of zirconium and oxygen atoms, surrounded by a shell of organic ligands. Their well-defined structures make them valuable platforms for constructing diverse and functional materials, bridging the gap between simple metal salts and bulk oxides. acs.orgd-nb.info The ability to manipulate their structure and functionality through ligand engineering has established them as versatile molecular building blocks for creating materials like cluster-based rings, cages, and highly dispersed nanoparticles within other matrices. acs.orgd-nb.info

Synthesis and Characterization of Atomically Precise Zirconium Oxo Clusters

The synthesis of atomically precise zirconium oxo clusters is typically achieved through controlled hydrolysis and condensation of zirconium precursors, such as zirconium alkoxides (e.g., Zr(OnPr)₄) or salts (e.g., ZrCl₄), in the presence of modulating ligands, commonly carboxylic acids. researchgate.netnih.gov These ligands cap the cluster surface, controlling its size, structure, and solubility.

A common example is the hexanuclear cluster, [Zr₆(OH)₄O₄(OAcr)₁₂], where 'OAcr' represents an acrylate (B77674) ligand. Current time information in Chicago, IL, US. Depending on the steric hindrance of the ligands, these Zr₆ clusters can exist as monomers or dimerize to form larger Zr₁₂ clusters. kist.re.kr The synthesis often involves straightforward, one-step solvothermal or room-temperature reactions. For instance, the Zr₁₂ cluster has been prepared by mixing Zr(OnPr)₄ with acrylic acid and allowing the product to precipitate over several days. nih.gov

Characterization of these discrete molecules is crucial for confirming their atomic precision. A suite of analytical techniques is employed:

Single-Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise atomic arrangement of the core and the coordination of the ligands. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) is used to verify the structure and purity of the organic ligand shell. nih.govresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) helps confirm the coordination modes of the carboxylate ligands to the zirconium core. nih.gov

Dynamic Light Scattering (DLS) and Diffusion Ordered Spectroscopy (DOSY) are employed to study the size and behavior of the clusters in solution. researchgate.net

Elemental Analysis provides the quantitative composition of the elements (C, H, Zr) in the synthesized cluster. researchgate.net

The table below summarizes the synthesis of several atomically precise Zr₆ oxo clusters with varying ligand coordination modes. researchgate.net

| Cluster ID | Precursors | Reaction Conditions | Final Product Formula |

| μ₁-3 | Zirconium n-butanol, methacrylic acid | Heated to 80 °C for 18 h, followed by slow cooling. | Zr₆O₈(μ₁-OMc)₃(μ₂-OMc)₉ |

| μ₁-4 | Zirconium n-propionate, methacrylic acid | Reacted at 80 °C for 12 h, followed by stepwise cooling. | Zr₆O₄(OH)₄(μ₁-OMc)₄(μ₂-OMc)₈ |

Table generated from data in source researchgate.net.

Integration into Metal-Organic Frameworks (MOFs)

Zirconium oxo clusters are fundamental secondary building units (SBUs) in the construction of numerous highly stable and porous metal-organic frameworks (MOFs). sciopen.comresearchgate.net The clusters' predefined geometry and connectivity points allow for the rational design of MOF structures with predictable topologies. The robustness of the Zr-O core imparts significant thermal and chemical stability to the resulting MOFs, such as the well-known UiO-66 series, which is built from Zr₆ SBUs. sciopen.com

The integration process involves linking the ZrOCs with multitopic organic ligands. This can be achieved by synthesizing the MOF directly from zirconium salts and linkers, where the clusters form in situ, or by using pre-synthesized clusters as direct building blocks. acs.orgresearchgate.net The latter approach offers greater control over the resulting framework. For example, a dimeric Zr₁₂ oxo cluster has been successfully incorporated intact into a new zirconium MOF by exchanging its original acetate (B1210297) ligands with polydentate linkers. acs.org

Recent advances have focused on creating more complex, multivariate MOFs. A stepwise construction strategy has been demonstrated using a predesigned, versatile hexadecanuclear zirconium cluster ([Zr₁₆]). This large cluster, containing multiple coordination sites, was used to build two-dimensional and three-dimensional MOFs through kinetically controlled, single-crystal-to-single-crystal transformations. enerconind.com This approach highlights the sophisticated crystal engineering possible with well-defined ZrOCs, enabling the design of functional materials. enerconind.com

Surface Engineering of Materials with this compound Coatings

Surface engineering using this compound (Li₂ZrO₃) coatings is an effective strategy to enhance the performance and stability of various materials, most notably cathode materials in lithium-ion batteries. acs.orgresearchgate.net The Li₂ZrO₃ layer acts as a protective barrier, physically separating the electrode material from the electrolyte. This separation mitigates detrimental side reactions, reduces the dissolution of transition metal ions from the cathode, and suppresses the formation of an unstable solid electrolyte interphase (SEI) layer, particularly during high-voltage cycling. researchgate.netresearchgate.net

Several methods have been developed to apply these functional coatings:

Wet Chemical Methods: These processes, including sol-gel techniques, involve dispersing the cathode powder in a solution containing lithium and zirconium precursors (e.g., zirconium ethoxide). acs.orgkit.edu The precursors hydrolyze to form a hydrated zirconia species that adsorbs onto the particle surfaces. A subsequent high-temperature annealing step converts this layer into a crystalline Li₂ZrO₃ coating. acs.org

Molten Salt-Assisted Sintering: This technique can produce homogeneous Li₂ZrO₃ coatings on cathode particles. researchgate.net

Dry-Coating Processes: As a more environmentally friendly and scalable alternative to wet methods, dry-coating involves high-intensity mixing of the cathode powder with fumed Li₂ZrO₃ nanostructured particles. d-nb.info This process can create a firmly attached, porous coating layer without the need for solvents or subsequent high-temperature calcination. d-nb.info

The resulting Li₂ZrO₃ layer is typically nanometric in thickness and valued for its good chemical stability and relatively high lithium-ion conductivity, which is crucial for not impeding battery performance. d-nb.inforesearchgate.net Studies have shown that a uniform coating, about 7 nm thick, can be achieved through covalent interfacial engineering, leading to exceptional capacity retention in Ni-rich cathodes. acs.org The effectiveness of the coating can be influenced by the synthesis conditions, such as the atmosphere (air vs. oxygen) during annealing, which can affect the incorporation of surface carbonates into the coating layer. kit.edu

| Coating Method | Precursors/Materials | Key Process Steps | Benefit of Coating |

| Covalent Interfacial Engineering (Sol-Gel) | NCM811 precursor, Citric Acid, Hydrated ZrO₂ | Adsorption of ZrO₂ species promoted by citric acid, followed by thermal annealing. | Creates uniform ~7 nm layer, enhances cycling stability. acs.org |

| Wet Chemical | LiNi₀.₆Co₀.₂Mn₀.₂O₂, Lithium/Zirconium precursors | Dispersion in solution, followed by heat treatment. | Improves rate performance and cycling stability. researchgate.net |

| Dry-Coating | NCM70 particles, Fumed Li₂ZrO₃ nanoparticles | High-intensity mechanical mixing. | Solvent-free, scalable, enhances rate capability and cyclic stability. d-nb.info |

Table compiled from data in sources acs.orgd-nb.inforesearchgate.net.

Role in High-Temperature Chemical Processes (excluding specific applications)

This compound is recognized for its notable thermal stability, making it a material of interest for various high-temperature chemical processes. Its behavior at elevated temperatures is characterized by reversible chemical reactions and phase transitions. A key reaction is its interaction with carbon dioxide (CO₂), which typically occurs in a temperature range of 400°C to 700°C. acs.org This exothermic reaction leads to the formation of lithium carbonate (Li₂CO₃) and zirconium dioxide (ZrO₂). acs.org

The process is reversible, with the desorption of CO₂ occurring at higher temperatures, typically around 780°C. acs.org The regeneration of Li₂ZrO₃ involves the reaction between the newly formed Li₂CO₃ and ZrO₂. Since the desorption temperature is above the melting point of Li₂CO₃ (approx. 723°C), the carbonate is in a liquid state during regeneration, which influences the reaction kinetics. acs.org The stability of Li₂ZrO₃ pellets has been studied at prolonged high temperatures. At 900°C, pellets were found to be stable for up to 3 hours, after which a loss of Li₂O from the surface was observed, leading to decomposition back to ZrO₂. This decomposition is more rapid at even higher temperatures. aemdeposition.com

Chemical Transformations in Lithium-Zirconium-Oxygen Systems Beyond Li₂ZrO₃

The lithium-zirconium-oxygen (Li-Zr-O) system is comprised of several stable compounds beyond the commonly studied monoclinic Li₂ZrO₃. These include lithium-rich phases such as Li₆Zr₂O₇ and Li₈ZrO₆. The formation and transformation between these phases are highly dependent on the stoichiometry of the reactants and the thermal conditions.

During the solid-state synthesis of Li₂ZrO₃ from lithium carbonate (Li₂CO₃) and zirconium dioxide (ZrO₂), various intermediate and alternative phases can form. At lower temperatures, a metastable tetragonal phase of Li₂ZrO₃ can be synthesized, which transforms into the stable monoclinic structure upon heating above 800°C. aemdeposition.com